molecular formula C18H24N2O4 B2625701 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 899734-29-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2625701
CAS RN: 899734-29-3
M. Wt: 332.4
InChI Key: KNMNUJYNFRHSLG-UHFFFAOYSA-N
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Description

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide” is a chemical compound. It is related to the 1,4-dioxaspiro[4.4]nonane family . Its unique structure allows for various applications, such as drug discovery, catalysis, and material synthesis.

Scientific Research Applications

Synthesis and Characterization

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide, while not directly identified in the retrieved literature, is chemically related to compounds explored for their potential in catalysis, synthesis of natural product analogs, and as intermediates in organic synthesis. For instance, derivatives of dioxaspiro nonane frameworks have been synthesized and characterized for their application in metal complex formation. These compounds demonstrate the versatility of spirocyclic compounds in forming stable ligands for metal ions, which could be pertinent in catalysis or as part of novel materials (Canpolat & Kaya, 2004).

Catalysis

The use of oxalic diamide ligands in copper-catalyzed coupling reactions highlights the role of structurally similar compounds in facilitating efficient chemical transformations. These ligands, through their coordination with copper, enhance the coupling of alkynes with aryl halides, demonstrating the potential application of this compound in similar catalytic processes (Chen, Li, Xu, & Ma, 2023).

Spirocyclic Compound Synthesis

The synthesis of spirocyclic compounds, including 1,7-dioxaspiro[4.4]nonanes, from trimethylenemethane dianion synthons or similar precursors, illustrates the chemical versatility of spiro frameworks. These methods offer routes to generate complex structures that are present in a wide series of natural products, indicating potential applications in synthesizing bioactive molecules or pharmaceuticals (Alonso, Dacunha, Meléndez, & Yus, 2005).

Applications in Organic Synthesis

Further applications in organic synthesis are demonstrated by the development of methods for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates. These compounds, derived from three-component reactions, illustrate the potential utility of dioxaspiro[4.4]nonane derivatives in constructing complex organic molecules with potential applications in materials science, medicinal chemistry, and as intermediates in the synthesis of more complex molecules (Lisovenko & Dryahlov, 2014).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-12-5-6-14(9-13(12)2)20-17(22)16(21)19-10-15-11-23-18(24-15)7-3-4-8-18/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNUJYNFRHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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